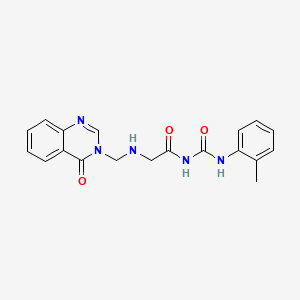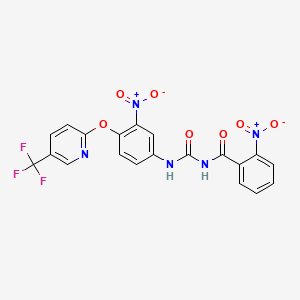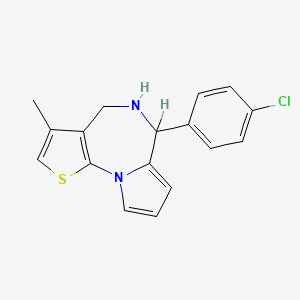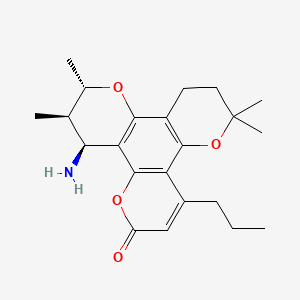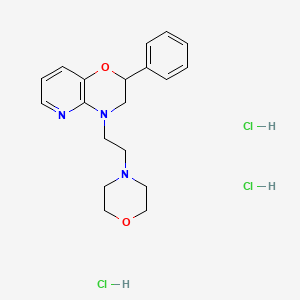
2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a diethylamino group, a cyclohexyl ring, and a hydroxycyclooctyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride typically involves multiple steps, including the formation of the ester linkage and the introduction of the diethylamino group. Common synthetic routes may involve:
Esterification: The reaction between 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetic acid and 2-(diethylamino)ethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Hydrochloride Formation: The final product is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
科学研究应用
2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The compound’s unique structure allows it to fit into binding sites, influencing biochemical pathways and cellular responses.
相似化合物的比较
Similar Compounds
- 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
- 2-(diethylamino)ethyl 2-cyclohexen-1-yl(2-thienyl)acetate;hydrochloride
- 2-(diethylamino)ethyl 2-cyclohexyl-2-isobutylacetate;hydrochloride
Uniqueness
Compared to similar compounds, 2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride stands out due to its hydroxycyclooctyl moiety, which imparts unique chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
95806-31-8 |
|---|---|
分子式 |
C22H42ClNO3 |
分子量 |
404.0 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride |
InChI |
InChI=1S/C22H41NO3.ClH/c1-3-23(4-2)17-18-26-21(24)20(19-13-9-8-10-14-19)22(25)15-11-6-5-7-12-16-22;/h19-20,25H,3-18H2,1-2H3;1H |
InChI 键 |
PXJGAXGSJFLFCN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C(C1CCCCC1)C2(CCCCCCC2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





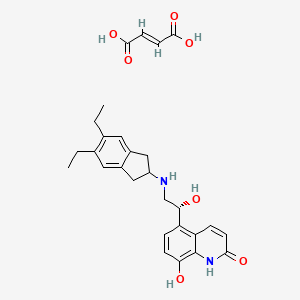
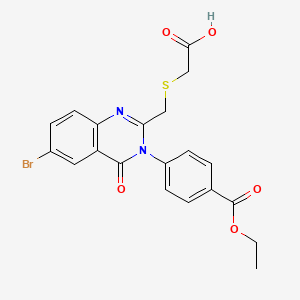
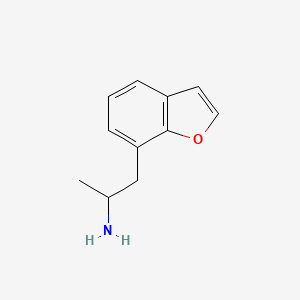
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
